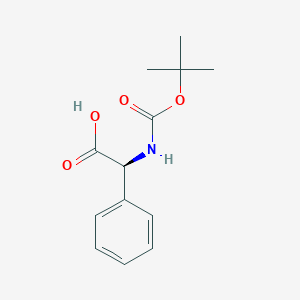

Boc-Phg-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451804 | |

| Record name | Boc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-27-8 | |

| Record name | Boc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Boc-L-Phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-butoxycarbonyl-L-phenylglycine: A Technical Guide for Researchers

CAS Number: 2900-27-8

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine), a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications in peptide synthesis, and methods for its analysis, with a special focus on addressing the challenge of racemization.

Chemical Properties

N-tert-butoxycarbonyl-L-phenylglycine is a white to off-white crystalline powder.[1] It is an alpha-amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, rendering the amino group unreactive to coupling conditions while being readily removable under specific acidic conditions.[2]

| Property | Value | Reference |

| CAS Number | 2900-27-8 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | |

| Melting Point | 83-107 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98.50% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +135.0 ± 4.5º (c=1% in MeOH) | [1] |

| Synonyms | N-Boc-L-phenylglycine, Boc-Phg-OH, (S)-Boc-2-aminophenylacetic acid | [1] |

Synthesis and Purification

The most common method for the synthesis of N-Boc-L-phenylglycine involves the reaction of L-phenylglycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The purification is typically achieved through crystallization.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylglycine

Materials:

-

L-phenylglycine

-

Sodium Bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

n-Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-phenylglycine in an aqueous solution of sodium bicarbonate to achieve a pH ≥ 10.[3]

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over several hours while stirring vigorously. The reaction is typically conducted at room temperature.[3]

-

After the reaction is complete (monitored by TLC), extract the reaction mixture with n-hexane to remove any unreacted (Boc)₂O and other impurities.[3]

-

Carefully acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid. This will precipitate the N-Boc-L-phenylglycine.

-

Extract the product into ethyl acetate.[3]

-

Wash the combined organic layers with brine until neutral, and then dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.[3]

-

For purification, dissolve the crude product in a minimal amount of a suitable solvent and induce crystallization by adding a non-polar solvent like n-hexane.[3][4]

-

Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum.[4]

Applications in Peptide Synthesis

N-Boc-L-phenylglycine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic purposes. The Boc protecting group allows for a stepwise and controlled assembly of amino acids on a solid support. Phenylglycine and its derivatives are important components of various antimicrobial peptides and peptidic inhibitors targeting viral proteases.[1][5]

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of SPPS using the Boc protection strategy.

Experimental Protocol: Incorporation of N-Boc-L-phenylglycine into a Peptide Chain

Materials:

-

Pre-loaded resin (e.g., MBHA resin)

-

N-Boc-L-phenylglycine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU/HOBt)

-

The next N-Boc-protected amino acid in the sequence

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with a solution of 25-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM followed by DMF.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.

-

Washing: Wash the resin again with DMF.

-

Coupling: In a separate vessel, pre-activate N-Boc-L-phenylglycine (or the next amino acid in the sequence) with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Racemization of Phenylglycine and Prevention Strategies

A significant challenge in the synthesis of peptides containing phenylglycine is the susceptibility of the α-proton to epimerization (racemization) under basic conditions, which are often employed during the coupling step in SPPS.[5][6] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.

The primary mechanism for this racemization is the formation of an oxazolone (B7731731) intermediate, where the α-proton becomes highly acidic and can be abstracted by a base.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a crucial amino acid derivative in peptide synthesis and pharmaceutical research.

Core Molecular Data

N-tert-Butoxycarbonyl-L-phenylglycine, commonly abbreviated as this compound, is a protected form of the non-proteinogenic amino acid L-phenylglycine. The tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in solid-phase peptide synthesis by preventing unwanted side reactions.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3][4] |

| C₆H₅CH(COOH)NHCOOC(CH₃)₃ | [1] | |

| Molecular Weight | 251.28 g/mol | [1][2][5] |

| 251.3 g/mol | [3] | |

| CAS Number | 2900-27-8 | [1][3][4] |

| Melting Point | 88-91 °C | [5] |

| 83-107 °C | [3] | |

| Appearance | White to off-white powder | [3] |

| Optical Rotation [α]20/D | +144±2°, c = 1% in ethanol |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on the N-protection of L-phenylglycine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Synthesis of N-Boc-L-phenylglycine

This protocol is adapted from the synthesis of the D-enantiomer and is a standard method for the Boc-protection of amino acids.

Materials:

-

L-phenylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Methanol (B129727) (MeOH) or Dioxane

-

Ethyl acetate (B1210297) (EtOAc)

-

1 N Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve L-phenylglycine in an aqueous solution of a base, such as potassium carbonate or sodium hydroxide. A mixture of water and an organic solvent like methanol or dioxane can be used to aid solubility. Cool the solution to 0-10 °C in an ice bath.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution, either neat or dissolved in a suitable organic solvent like dioxane. The addition should be done portion-wise or dropwise to control the reaction temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic co-solvent (if used) under reduced pressure.

-

Wash the aqueous solution with a non-polar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and other impurities.

-

Cool the aqueous layer again in an ice bath and acidify to a pH of 2-3 using 1 N HCl. The product, this compound, will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Diagrams and Workflows

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound from L-phenylglycine.

Caption: Synthesis workflow for this compound.

Logical Relationship in Peptide Synthesis

This diagram shows the role of this compound as a protected amino acid in the context of solid-phase peptide synthesis (SPPS).

References

Technical Guide: Physical Properties of Boc-L-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine) is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of pharmaceutical compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances the compound's stability and modulates its solubility, making it an essential building block in solid-phase and solution-phase peptide synthesis. A thorough understanding of its physical properties is critical for its effective application in synthetic methodologies, process optimization, and the formulation of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of Boc-L-phenylglycine, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of Boc-L-phenylglycine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Solvents/Conditions |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 88-91 °C | - |

| Optical Rotation | +144° (c=1, ethanol) | Ethanol (B145695) |

| +135.0 ± 4.5º (c=1, MeOH) | Methanol | |

| Solubility | Insoluble | Water |

| Soluble | Dichloromethane (B109758), Dimethylformamide | |

| Slightly Soluble | DMSO, Methanol |

Data Presentation

The following table summarizes the key quantitative physical properties of Boc-L-phenylglycine, compiled from various sources.

| Parameter | Reported Value(s) | Notes |

| Melting Point (°C) | 88-91[1] | A narrow melting point range is indicative of high purity. |

| Specific Optical Rotation ([α]D) | +144° (c=1, ethanol, 20°C) | The positive sign indicates dextrorotation. |

| +135.0 ± 4.5º (c=1, MeOH, 25°C)[2] | The value can vary slightly with the solvent and temperature. | |

| Solubility | Insoluble in water.[1] Soluble in organic solvents such as dichloromethane and dimethylformamide.[3] Slightly soluble in DMSO and methanol.[4] | Quantitative solubility data is not readily available in the literature. Solubility is a critical parameter for reaction setup and purification. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of Boc-L-phenylglycine are provided below. These protocols are standardized procedures applicable to crystalline organic compounds.

Determination of Melting Point

Objective: To determine the temperature range over which Boc-L-phenylglycine transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding large crystals)

Procedure:

-

Sample Preparation: Place a small amount of dry Boc-L-phenylglycine powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Compacting the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the sample at the bottom of the tube.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2°C/minute) through the expected melting range.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Determination of Specific Optical Rotation

Objective: To measure the angle through which plane-polarized light is rotated by a solution of Boc-L-phenylglycine.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sodium D-line lamp (589 nm) or other specified light source

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 100 mg of Boc-L-phenylglycine.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in the specified solvent (e.g., ethanol or methanol) and fill the flask to the mark. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.

-

Zero the instrument according to the manufacturer's instructions.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared Boc-L-phenylglycine solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Mandatory Visualization

As the literature search did not yield any specific signaling pathways, complex experimental workflows, or logical relationships directly involving Boc-L-phenylglycine that would be suitable for representation with a Graphviz diagram, no such diagram is included in this guide. The primary application of Boc-L-phenylglycine is as a building block in chemical synthesis, which is a linear and well-understood process not typically represented by such diagrams.

The following diagram illustrates a generalized workflow for the determination of physical properties as described in this guide.

Caption: Generalized workflow for determining the melting point and optical rotation of a chemical compound.

References

A Technical Guide to the Solubility of Boc-Phg-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a crucial building block in peptide synthesis and drug development. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing robust qualitative information and a detailed experimental protocol to enable researchers to determine precise solubility parameters in their laboratories.

Qualitative Solubility Data

This compound exhibits a range of solubilities in common organic solvents, a critical consideration for its use in synthesis and formulation. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1], Slightly Soluble[2] |

| Acetone | Soluble[1] |

| Methanol | Slightly Soluble[2] |

| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml)[3] |

| Water | Insoluble[1][2][4] |

Experimental Protocol: Determination of Quantitative Solubility using the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely accepted approach. This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment set to the desired temperature.

-

Agitate the mixture using an orbital shaker or vortex mixer at a constant speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates are equal and the concentration of the dissolved solute is constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed for a specified time (e.g., 10-15 minutes at 3000 rpm).

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Data Reporting:

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

safety and handling of Boc-protected amino acids

An In-depth Technical Guide to the Safety and Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of tert-Butoxycarbonyl (Boc)-protected amino acids, essential reagents in modern peptide synthesis and various other synthetic organic chemistry applications. Adherence to proper safety protocols and handling techniques is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

General Safety and Handling

Boc-protected amino acids are generally stable, crystalline solids that can be handled in a laboratory environment with standard safety precautions.[] Most can be stored for extended periods without decomposition.[] However, like all chemical reagents, they require careful handling to minimize risks.

1.1. Personal Protective Equipment (PPE)

When handling Boc-protected amino acids, especially in powdered form, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or latex gloves.

-

Body Protection: A standard laboratory coat.

In situations where aerosols or dust may be generated, a respirator may be necessary.

1.2. General Handling Precautions

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Use in a well-ventilated area or a fume hood.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Hazard Identification and First Aid

While most Boc-protected amino acids are not considered highly hazardous, some may cause irritation upon contact. The primary hazards are associated with the reagents and solvents used in conjunction with them, such as strong acids for deprotection.

2.1. Potential Hazards

-

Skin and Eye Irritation: Direct contact with the powdered form or solutions of Boc-amino acids may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.

2.2. First Aid Measures

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Storage and Stability

Proper storage is crucial for maintaining the quality and shelf life of Boc-protected amino acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (-20°C) in a sealed container is recommended.[2] | Prevents thermal degradation and moisture absorption. |

| Light | Store in amber or opaque containers, protected from direct light. | Minimizes the risk of photolytic degradation. |

| Atmosphere | Store in tightly sealed containers. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial. | Prevents oxidation and reaction with atmospheric moisture. |

| Shelf Life | Generally stable for 1.5 to 2 years if stored properly in an unopened container.[3] Shelf life may vary between specific amino acid derivatives. | Ensures the reagent's purity and reactivity for synthesis. |

Experimental Protocols

The following are generalized protocols for the synthesis of a Boc-protected amino acid and its use in solid-phase peptide synthesis (SPPS).

4.1. Synthesis of a Boc-Protected Amino Acid (e.g., Boc-Gly-OH)

This protocol describes a common method for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Materials:

-

Sodium bicarbonate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Ethyl acetate

-

Hexane

-

3M Hydrochloric acid

Procedure:

-

Dissolve glycine and sodium bicarbonate in water.

-

Add (Boc)₂O to the solution in portions while stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Extract the reaction mixture with a non-polar solvent like ethyl ether to remove unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3 using 3M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain an oil or solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Gly-OH.[4]

4.2. Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[5]

One cycle of amino acid addition consists of the following steps:

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically dichloromethane (B109758) (DCM).[5][6]

-

Boc Deprotection: The N-terminal Boc group is removed by treatment with an acid, commonly 50% trifluoroacetic acid (TFA) in DCM.[5][6] This exposes a free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and then isopropanol (B130326) (IPA) to remove TFA and byproducts.[6]

-

Neutralization: The protonated amine is neutralized to the free amine using a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[5]

-

Washing: The resin is washed again with DCM to remove excess base.

-

Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.[5][7] This reaction is typically carried out in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[5]

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, making it ready for the next cycle.

4.3. Cleavage of the Peptide from the Resin

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[6] Due to the extreme hazards associated with HF, alternative "low-high" HF procedures or other strong acid cocktails (e.g., containing trifluoromethanesulfonic acid - TFMSA) have been developed.[6][8] These procedures must be performed in specialized apparatus by highly trained personnel.

Troubleshooting

Low yields are a common issue in SPPS. The following table outlines some potential causes and solutions.

| Problem | Possible Cause | Recommended Solution |

| Low Coupling Efficiency | Steric hindrance from bulky amino acids. | Use a stronger coupling reagent (e.g., HATU). Increase the equivalents of amino acid and coupling reagent. Extend the reaction time or perform a double coupling.[7] |

| Peptide aggregation on the resin. | Use a solvent that disrupts secondary structures (e.g., a small amount of DMSO in DMF). | |

| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase the deprotection time or use a higher concentration of TFA. This is particularly important for sterically hindered residues.[7] |

| Side Reactions during Cleavage | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by carbocations generated during deprotection. | Add scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol) to the cleavage cocktail to trap reactive intermediates.[8] |

Visualizing Workflows

6.1. Boc Protection of an Amino Acid

References

The Strategic Role of N-Boc-L-phenylglycine (Boc-Phg-OH) in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH) has emerged as a pivotal molecular building block in pharmaceutical research and development. As a protected, non-proteinogenic amino acid, its unique structural features offer medicinal chemists a versatile tool to construct complex therapeutics with enhanced properties. This guide provides a detailed examination of the core functions of this compound, its applications, and the experimental methodologies that underpin its use in the synthesis of novel drug candidates.

Core Concepts: The Molecular Advantage of this compound

The utility of this compound in drug discovery stems from the strategic combination of its two key components: the tert-butoxycarbonyl (Boc) protecting group and the phenylglycine core.

-

The Boc Protecting Group: The Boc group is an acid-labile amine protecting group, fundamental to a major strategy in peptide synthesis.[1][2] It effectively shields the amine functionality from participating in unwanted side reactions during the formation of peptide bonds.[1] Its key advantage lies in its selective removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves other, more robust protecting groups and the peptide-resin linkage intact, allowing for controlled, stepwise synthesis.[3]

-

The Phenylglycine Moiety: As a non-proteinogenic amino acid (not one of the 20 common protein-coding amino acids), phenylglycine introduces unique structural constraints and properties into a peptide backbone.[1] Its aromatic side chain can influence a peptide's three-dimensional conformation, which is critical for receptor binding and biological activity.[1][4] The incorporation of this unnatural amino acid can significantly enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation, improve receptor binding affinity, and modify overall pharmacokinetic profiles for better therapeutic outcomes.[4][5]

Physicochemical and Reaction Data

Quantitative data is essential for the practical application of this compound in a laboratory setting. The following tables summarize its key properties and performance in a representative chemical reaction.

Table 1: Physicochemical Properties of Boc-L-Phg-OH

| Property | Value | References |

|---|---|---|

| CAS Number | 2900-27-8 | [4][6][7] |

| Molecular Formula | C₁₃H₁₇NO₄ | [4][7][8] |

| Molecular Weight | 251.28 g/mol (or 251.3 g/mol ) | [4][6][7] |

| Appearance | White to off-white powder or crystal | [4][9] |

| Melting Point | 83 - 107 °C (range); 88 - 91 °C (specific) | [4][6] |

| Purity | ≥98.5% (HPLC); ≥99.0% (Titration) | [4][6] |

| Optical Rotation | [α]²⁰/D +144±2°, c = 1% in ethanol | [6] |

| | [α]²⁵/D +135.0 ± 4.5°, c = 1% in MeOH |[4] |

Table 2: Representative Peptide Coupling Performance The following data illustrates the efficiency and stereochemical fidelity of Boc-L-Phg-OH in an aqueous amidation reaction, a critical step in many synthetic routes.[10]

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conversion | Enantiomeric Ratio (er) |

|---|

| N-Boc-L-phenylglycine | Benzylamine | TCFH, NMI | Water/Acetone | Good to Excellent | >99.9:0.1 |

Key Applications in Drug Discovery

The unique properties of this compound make it a valuable component in the synthesis of a wide range of therapeutic molecules.

-

Peptide-Based Therapeutics: This is the primary application of this compound. It serves as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide drugs.[1][5] Its incorporation can lead to candidates with improved stability and efficacy.

-

β-Lactam Synthesis: The phenylglycine scaffold is a component of several side chains in important antibiotics like ampicillin. This compound can be used as a starting material in the synthesis of novel β-lactam antibiotics through processes like the Staudinger cycloaddition ([2+2] ketene-imine cycloaddition).[11][12]

-

Chiral Synthesis: Beyond peptides, this compound functions as a chiral synthon—a building block that introduces a specific stereocenter into a molecule.[4] This is vital for the asymmetric synthesis of enantiomerically pure small-molecule drugs, where often only one enantiomer possesses the desired therapeutic activity.[4][5]

-

Peptidomimetics and Enzyme Inhibitors: Researchers use this compound to design peptidomimetics, which are molecules that mimic the structure of natural peptides but have improved drug-like properties. It is frequently leveraged in the design of enzyme inhibitors and receptor ligands where precise stereochemistry and aromatic interactions are key to activity.[4][13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

This protocol is adapted from the standard and widely used procedure for Boc protection of amino acids using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[14]

-

Dissolution: Dissolve 1 mole of L-phenylglycine in a mixture of aqueous sodium hydroxide (B78521) (1 M solution) and tert-butyl alcohol (1:1 v/v). Stir until a clear solution is achieved. The pH should be alkaline (approx. 12-12.5).[14]

-

Boc₂O Addition: To the well-stirred solution, add 1 mole of di-tert-butyl dicarbonate dropwise over 1 hour at room temperature. A white precipitate may form during the addition.[14]

-

Reaction: Stir the reaction mixture overnight at room temperature. The reaction is complete when the pH stabilizes between 7.5 and 8.5.[14]

-

Work-up:

-

Perform an aqueous work-up to remove unreacted starting materials. Extract the aqueous layer with a non-polar solvent like ether to remove impurities.

-

Carefully acidify the combined aqueous layers to a pH of 1-1.5 using a cold solution of potassium hydrogen sulfate. This step should be performed in an ice bath as it is exothermic and causes significant CO₂ evolution.[14]

-

-

Extraction: Extract the resulting turbid mixture with four portions of ethyl ether or ethyl acetate.[14]

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at a temperature not exceeding 30°C.[14]

-

Crystallization: The resulting solid or oil can be crystallized from a suitable solvent system (e.g., ether/pentane). Collect the white precipitate by filtration and dry under vacuum to a constant weight.[14]

This protocol outlines the iterative steps for elongating a peptide chain on a solid support resin using this compound or another Boc-protected amino acid.[3]

-

N-α-Boc Deprotection:

-

Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for approximately 30 minutes.[3]

-

This step cleaves the Boc group, exposing a free amine as a TFA salt.[3]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.

-

-

Neutralization:

-

Neutralize the TFA salt by treating the resin with a 5-10% solution of a non-nucleophilic base, typically diisopropylethylamine (DIEA), in DCM for several minutes.[3]

-

This converts the amine salt to the free amine, which is necessary for the subsequent coupling reaction.

-

Wash the resin thoroughly with DCM to remove excess base and the resulting salt.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming this compound (typically 3-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, thoroughly wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection, neutralization, and coupling.

-

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This step requires specialized equipment and safety precautions.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. peptide.com [peptide.com]

- 9. Boc-DL-Phg-OH 3601-66-9 | TCI EUROPE N.V. [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. nbinno.com [nbinno.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Sourcing High-Purity Boc-L-Phenylglycine (Boc-Phg-OH) for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a critical building block in peptide synthesis and pharmaceutical research.[1] Ensuring the high purity of this reagent is paramount for the successful and reproducible synthesis of peptide-based active pharmaceutical ingredients (APIs). This document outlines key commercial suppliers, methods for quality assessment, and a recommended workflow for supplier validation.

The Critical Role of Purity in Peptide Synthesis

This compound is an amino acid derivative widely employed in both solid-phase and solution-phase peptide synthesis to incorporate phenylglycine residues into peptide chains.[1] The presence of impurities, such as diastereomers, enantiomers, or residual solvents, can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity and safety of the final product. Therefore, sourcing this compound with the highest possible purity is a critical first step in any drug development program that utilizes this building block.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at purities suitable for pharmaceutical research. The following table summarizes the offerings of several prominent vendors. It is important to note that while this table provides a snapshot of available information, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and analytical data.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Methods Mentioned | Availability of CoA/COO |

| Sigma-Aldrich (Merck) | This compound | 2900-27-8 | ≥99.0% (T) | Titration, Optical Rotation | Yes |

| Chem-Impex | Boc-L-phenylglycine | 2900-27-8 | ≥98.50% (HPLC) | HPLC | Yes |

| Otto Chemie Pvt. Ltd. | Boc-L-phenylglycine, 98%+ | 2900-27-8 | 98%+ | Not specified on product page | Yes |

| Aapptec | This compound | 2900-27-8 | Not specified, CoA available | Not specified on product page | Yes |

| Advanced ChemTech | This compound | 2900-27-8 | Not specified | Not specified on product page | Not specified on product page |

| Fisher Scientific | N-Boc-DL-phenylglycine, 98% | Not specified for L-form | 98% (DL-form) | Not specified on product page | Yes |

| Crescent Chemical Company | N-BOC-L-PHENYLGLYCINE 99% | 2900-27-8 | 99% | Not specified on product page | Not specified on product page |

Key Quality Control Experiments for this compound

To ensure the identity, purity, and quality of this compound, a series of analytical tests are typically performed. A comprehensive Certificate of Analysis should include data from several of the following methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound by separating the main compound from any potential impurities.

Representative Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Representative Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Analysis: The resulting spectrum is analyzed to ensure that all observed chemical shifts and coupling constants are consistent with the known structure of this compound. The absence of signals corresponding to common impurities (e.g., residual solvents, starting materials) is also verified.

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound.

Representative Experimental Protocol:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).

Chiral Purity Analysis

Determining the enantiomeric purity is crucial. This can be achieved using chiral HPLC or by NMR using a chiral derivatizing agent.

Representative Experimental Protocol (Chiral HPLC):

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A chiral stationary phase column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane (B92381) and isopropanol.

-

Analysis: The chromatogram should show a single major peak corresponding to the L-enantiomer, with the area of the D-enantiomer peak below the specified limit.

Workflow for Supplier Selection and Qualification

A systematic approach to selecting and qualifying a supplier for a critical raw material like this compound is essential in a regulated environment. The following diagram illustrates a logical workflow.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-α-Boc-L-phenylglycine (Boc-Phg-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust and well-established methodology for the chemical synthesis of peptides.[1] The incorporation of non-proteinogenic amino acids, such as L-phenylglycine (Phg), is of significant interest in drug discovery and development due to their ability to confer unique structural and functional properties to peptides, including enhanced proteolytic stability and conformational constraint.

However, the synthesis of peptides containing phenylglycine presents a significant challenge: a high propensity for racemization at the α-carbon.[2] The benzylic α-proton of phenylglycine is particularly acidic and susceptible to abstraction under the basic conditions often present during the coupling step, leading to epimerization and contamination of the final peptide product with diastereomers.[2][3] This application note provides a detailed protocol for the incorporation of Boc-Phg-OH into a peptide sequence using Boc-SPPS, with a focus on strategies to minimize racemization.

Core Principles: The Challenge of Phenylglycine Racemization

The primary mechanism of racemization for an activated amino acid involves the abstraction of the α-proton by a base to form a planar enolate intermediate.[4] Reprotonation can then occur from either face, leading to a mixture of L and D enantiomers. In the context of a growing peptide chain, this results in diastereomeric impurities that are often difficult to separate from the desired product. The phenyl group of phenylglycine stabilizes the enolate intermediate through resonance, exacerbating the risk of racemization compared to many other amino acids.[2] Therefore, the choice of coupling reagents, additives, and reaction conditions is critical to maintain the stereochemical integrity of the phenylglycine residue.

Figure 1. Simplified mechanism of base-catalyzed racemization of phenylglycine during the coupling step.

Experimental Protocols

This section outlines the detailed methodologies for the successful incorporation of this compound into a peptide sequence using manual or automated SPPS with a focus on minimizing epimerization.

Resin Selection and Preparation

The choice of resin depends on whether a C-terminal acid or amide is desired.

-

For C-terminal acids: Merrifield resin or 4-oxymethyl-phenylacetamidomethyl (PAM) resin are recommended.[5] PAM resin offers greater stability of the peptide-resin linkage to the repetitive TFA deprotection steps.[5]

-

For C-terminal amides: Benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resins are standard choices.[5]

Protocol: Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin).

-

Swell the resin in DCM or N,N-dimethylformamide (DMF) (10-15 mL/g resin) for at least 30-60 minutes with gentle agitation.[6]

Attachment of the First Amino Acid (C-terminal)

For Merrifield resin, the cesium salt method is commonly used to minimize racemization during the initial attachment.[5] Protocol: Cesium Salt Method for Merrifield Resin

-

Swell Merrifield resin (1 g) in DMF (10 mL).

-

Prepare the cesium salt of the C-terminal Boc-amino acid (2-3 equivalents) by reacting it with cesium carbonate (Cs₂CO₃) in a solvent mixture such as ethanol/water, followed by evaporation to dryness.

-

Dissolve the dried Boc-amino acid cesium salt in DMF (5-10 mL).

-

Add the amino acid solution to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

The SPPS Cycle

Each cycle of amino acid addition consists of three main steps: Boc deprotection, neutralization (if applicable), and coupling.

Step 3.1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide. Protocol:

-

Swell the peptide-resin in DCM.

-

Perform a pre-wash with 50% (v/v) trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[5]

-

Add a fresh solution of 50% TFA in DCM (10 mL/g resin) and agitate for 20-30 minutes.[1]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Step 3.2: Neutralization

The N-terminal amine is protonated as a trifluoroacetate (B77799) salt after deprotection and must be neutralized to the free amine before coupling. Protocol:

-

Add a solution of 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.[7]

-

Agitate for 1-2 minutes. Repeat the neutralization step two more times.

-

Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.

Step 3.3: Coupling of this compound (Racemization Suppression)

This is the most critical step for preventing epimerization of the phenylglycine residue. The choice of coupling reagent and the use of additives are paramount.

Recommended Protocol: DCC/HOBt with CuCl₂ Additive This method combines the classic carbodiimide (B86325) activation with additives known to suppress racemization. The addition of Cu(II) salts has been shown to be particularly effective at preventing epimerization.[8][9]

-

Activation Solution: In a separate vessel, dissolve Boc-L-Phg-OH (2-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.

-

Add Suppressant: Add anhydrous Copper(II) chloride (CuCl₂) (2-4 equivalents) to the activation solution.

-

Coupling: Add the activation solution to the neutralized peptide-resin.

-

Initiation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (2-4 equivalents) to the reaction vessel.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored for completion using the Kaiser (ninhydrin) test.

-

Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM/Isopropanol (1:1) (3x), and DCM (3x) to remove byproducts, including the insoluble dicyclohexylurea (DCU).

Alternative Coupling Protocols Uronium/aminium salt-based reagents are highly efficient and generally lead to low levels of racemization.[1]

-

HBTU/DIEA: Dissolve Boc-L-Phg-OH (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq., optional but recommended) in DMF. Add DIEA (4-6 eq.) to activate. Add the solution immediately to the neutralized resin and react for 1-2 hours.

-

HATU/DIEA: Similar to HBTU, but HATU is often more effective for sterically hindered or difficult couplings and can offer better racemization suppression than HBTU.[10]

Figure 2. General workflow for a single cycle of Boc-SPPS, highlighting the critical coupling step for this compound.

Final Cleavage and Deprotection

The final step in Boc-SPPS involves treatment with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Benzyl-based groups).[6]

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. TFMSA is a viable, though also hazardous, alternative.

Protocol: HF Cleavage

-

Ensure the N-terminal Boc group has been removed.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dry peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Data Presentation: Summary of Coupling Strategies for this compound

The selection of a coupling protocol for this compound involves a trade-off between reaction efficiency and the risk of racemization. The following table summarizes various strategies.

| Coupling Method | Reagents (Equivalents) | Activation Time | Coupling Time | Pros | Cons | Racemization Risk |

| DCC/HOBt + CuCl₂ | This compound (2-4), DCC (2-4), HOBt (2-4), CuCl₂ (2-4) | In-situ | 2-4 h | Demonstrated suppression of epimerization.[8] Cost-effective. | Byproduct (DCU) is insoluble. Slower reaction. | Very Low |

| HBTU/HOBt/DIEA | This compound (2-4), HBTU (2-4), HOBt (2-4), DIEA (4-6) | 1-2 min | 1-2 h | Fast and efficient.[1] | Can still cause some racemization with sensitive residues. | Low to Moderate |

| HATU/DIEA | This compound (2-4), HATU (2-4), DIEA (4-6) | 1-2 min | 30-60 min | Highly efficient, especially for hindered couplings. Generally lower racemization than HBTU.[10] | More expensive than HBTU and DCC. | Low |

| DCC/HOBt | This compound (2-4), DCC (2-4), HOBt (2-4) | In-situ | 2-4 h | Standard, widely used method. HOBt suppresses racemization.[4] | Byproduct (DCU) is insoluble. Risk of racemization is higher than with CuCl₂. | Moderate |

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful selection of the coupling methodology. Due to the high susceptibility of phenylglycine to epimerization, standard coupling protocols may not be sufficient to ensure high stereochemical purity. The use of carbodiimide activation in the presence of racemization-suppressing additives, particularly a combination of HOBt and CuCl₂, is a highly recommended strategy. Alternatively, modern uronium/aminium salt reagents like HATU can provide a balance of high efficiency and low racemization. By implementing these optimized protocols, researchers can confidently synthesize phenylglycine-containing peptides for various applications in chemical biology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Incorporation of Boc-Phg-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-α-tert-butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the critical considerations, detailed experimental protocols, and potential challenges associated with this sterically hindered and racemization-prone amino acid.

Introduction

Phenylglycine (Phg) is a non-proteinogenic amino acid that is a key component of numerous natural products and pharmaceutically active peptides.[1] Its rigid structure can impart unique conformational constraints on peptides, making it a valuable building block in drug design and peptidomimetic development. However, the incorporation of Phenylglycine into peptide chains presents significant challenges, primarily due to steric hindrance and a high propensity for racemization at the α-carbon.[2] This guide focuses on the use of the Boc (tert-butyloxycarbonyl) protecting group strategy for the incorporation of L-Phenylglycine.

Key Considerations for Incorporating this compound

The successful incorporation of this compound requires careful optimization of coupling and deprotection conditions to maximize yield and minimize racemization.

1. Coupling Reactions: Due to the steric bulk of the phenyl side chain, the coupling of this compound can be sluggish. To achieve high coupling efficiency, the use of potent activating reagents is recommended. It is crucial to select coupling conditions that not only drive the reaction to completion but also suppress racemization.

2. Racemization: The α-proton of Phenylglycine is susceptible to base-catalyzed epimerization, which can lead to the formation of diastereomeric impurities in the final peptide.[2] This is a critical concern during both the coupling and deprotection steps of Boc-SPPS. The choice of coupling reagents and the careful control of reaction conditions are paramount to maintaining the stereochemical integrity of the Phenylglycine residue.

3. Deprotection: The repeated acid-labile deprotection of the Boc group is a standard procedure in this strategy. While generally efficient, incomplete deprotection can lead to deletion sequences. Monitoring the completion of each deprotection step is advisable.

Data Presentation

The following tables summarize key data and considerations for the incorporation of this compound.

Table 1: Physicochemical Properties of Boc-L-Phg-OH

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white powder | [] |

| Melting Point | 88-91 °C | |

| Optical Rotation | [α]20/D +144±2°, c = 1% in ethanol | |

| Solubility | Soluble in DMF, DCM | General Knowledge |

Table 2: Comparison of Coupling Reagents for Phenylglycine Incorporation

While specific quantitative data for this compound coupling efficiency is limited in the literature, studies on the closely related Z-Phg-OH provide valuable insights into minimizing racemization.

| Coupling Reagent | Activating Agent | Base | % Racemization (Model: Z-Phg-Pro-NH₂) | Comments | Reference |

| DCC/HOBt | DCC | - | High | Prone to side reactions and racemization. | [4] |

| HBTU | HOBt | DIPEA | Moderate | Standard coupling reagent, but may still lead to significant racemization with Phg. | General Knowledge |

| HATU | HOAt | DIPEA | Lower | Generally more efficient and less prone to racemization for hindered amino acids. | [5] |

| PyBOP | HOBt | DIPEA | Moderate | Similar performance to HBTU. | [5] |

| DIC/OxymaPure® | DIC | - | Low | Shown to be highly effective in suppressing racemization in challenging couplings. | [4] |

Note: The level of racemization is highly sequence-dependent and these values should be considered as a guide.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using manual Boc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Loading (Attachment of the First Amino Acid)

This protocol describes the loading of the first Boc-protected amino acid onto a Merrifield resin via the cesium salt method to minimize racemization.[6]

-

Resin Swelling: Swell 1 g of Merrifield resin (chloromethylated polystyrene, 1% DVB) in 10 mL of N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Cesium Salt Formation:

-

In a separate flask, dissolve 2 equivalents (relative to resin substitution) of the C-terminal Boc-amino acid in a minimal amount of methanol.

-

Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the solution is clear.

-

Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt as a white solid.

-

-

Attachment to Resin:

-

Dissolve the dried Boc-amino acid cesium salt in 8-10 mL of DMF.

-

Add the solution to the swollen Merrifield resin.

-

Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.

-

-

Washing:

-

Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and dichloromethane (B109758) (DCM) (3 x 10 mL).

-

-

Capping (Optional but Recommended):

-

To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIPEA) and 10% acetic anhydride (B1165640) in DCM for 30 minutes.

-

Wash the resin as in step 4.

-

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

-

Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[6]

-

Note: For sequences containing acid-sensitive residues like Trp or Met, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger to the TFA solution.[7]

-

-

Washing: Wash the resin with DCM (5 x 10 mL) to remove residual TFA.

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DCM (v/v) for 2 minutes (2 times).[7]

-

Wash the resin with DCM (5 x 10 mL).

-

-

Amino Acid Coupling (Standard Protocol):

-

In a separate vial, dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of a coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Optimized Coupling of this compound to Minimize Racemization

This protocol is recommended for the incorporation of the racemization-prone this compound.

-

Pre-activation:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent with low racemization potential, such as DIC/OxymaPure®, in a minimal amount of DMF.

-

-

Coupling:

-

Add the pre-activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours, or until a negative ninhydrin test is obtained.

-

-

Double Coupling: If the ninhydrin test is still positive after 4 hours, a second coupling with fresh reagents is recommended.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the Merrifield resin and the removal of side-chain protecting groups using hydrogen fluoride (B91410) (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. An alternative is the use of trifluoromethanesulfonic acid (TFMSA).[8]

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in the reaction vessel of a dedicated HF cleavage apparatus.

-

Add a scavenger mixture appropriate for the peptide sequence. A common scavenger is anisole (B1667542) (1 mL per 1 g of resin).

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Allow the mixture to stir at 0°C for 1 hour.[9]

-

-

HF Removal:

-

Remove the HF by a stream of nitrogen gas or under vacuum.

-

-

Peptide Precipitation and Washing:

-

Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate thoroughly with cold diethyl ether to remove scavengers and organic-soluble byproducts.

-

-

Extraction and Lyophilization:

-

Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Caption: Optimized workflow for the incorporation of the sterically hindered and racemization-prone this compound.

References

- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Coupling of Boc-Phg-OH using HBTU

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical step in the synthesis of peptides and proteins, which are of significant interest in drug discovery and development. The coupling of N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a non-proteinogenic amino acid, is a key reaction in the synthesis of various peptide-based therapeutics. The aromatic side chain of phenylglycine can influence the conformation, binding affinity, and pharmacokinetic properties of the resulting peptide.

This document provides detailed application notes and protocols for the coupling of this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), a widely used and highly efficient uronium-based coupling reagent. HBTU is favored for its ability to promote rapid amide bond formation while minimizing racemization, a common side reaction with some amino acids.[1]

HBTU Coupling Reaction: An Overview

The coupling reaction mediated by HBTU involves the activation of the carboxylic acid group of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the coupling partner (e.g., an amino acid ester or a resin-bound amine). The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid and the neutralization of the resulting hexafluorophosphate salt.

Data Presentation: Comparative Performance of Coupling Reagents

| Coupling Reagent | Typical Yield | Typical Reaction Time (hours) | Key Advantages & Disadvantages |

| HBTU | High (>90%) | 1 - 4 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[3] |

| HATU | High (>90%) | 0.5 - 2 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids. Disadvantages: Higher cost compared to HBTU.[2] |

| PyBOP | 85-95% | 1 - 4 | Advantages: Rapid reactions, byproducts are generally less hazardous. Disadvantages: Can be less effective for sterically hindered couplings compared to HATU.[2] |

| EDC/HOBt | Good (70-90%) | 2 - 12 | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.[2][3] |

Experimental Protocols

The following are detailed experimental protocols for the solution-phase and solid-phase coupling of this compound using HBTU. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Solution-Phase Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt in a solution phase.

Materials:

-

This compound (1.0 equivalent)

-

Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

-

HBTU (1.05 equivalents)

-

N,N-diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous citric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

-

Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Coupling of this compound to a Resin-Bound Amine

This protocol is suitable for standard Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials:

-

Resin with a free amino group (e.g., Gly-Merrifield resin)

-

This compound (2.0 equivalents based on resin substitution)

-

HBTU (2.0 equivalents based on resin substitution)

-

N,N-diisopropylethylamine (DIPEA) (4.0 equivalents based on resin substitution)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Boc Deprotection (if applicable): If the resin is N-terminally Boc-protected, deprotect by treating with 50% (v/v) trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Wash the resin thoroughly with DCM and then with DMF. Neutralize the resin with a solution of 5-10% DIPEA in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIPEA (4.0 eq.).[4]

-